Cas no 741698-92-0 (4-Bromo-3-ethylbenzoic Acid)

4-Bromo-3-ethylbenzoic Acid is a versatile organic compound featuring a bromo and ethyl group substitution on the benzene ring. Its distinct structural features confer excellent solubility and reactivity in various organic solvents. This compound is highly valued in synthetic organic chemistry due to its ability to serve as a key intermediate in the preparation of complex organic molecules, offering a platform for further functionalization.
4-Bromo-3-ethylbenzoic Acid structure
4-Bromo-3-ethylbenzoic Acid structure
Product Name:4-Bromo-3-ethylbenzoic Acid
CAS No:741698-92-0
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD18410377
CID:560286
PubChem ID:23090729
Update Time:2025-07-22

4-Bromo-3-ethylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-bromo-3-ethyl-
    • Benzoic acid, 4-bromo-3-ethyl- (9CI)
    • 4-BROMO-3-ETHYLBENZOIC ACID
    • 4-Bromo-3-ethylbenzoic Acid
    • MDL: MFCD18410377
    • Inchi: 1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
    • InChI Key: ACIPPYAWWAWDOL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=O)O)C=C1CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2

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4-Bromo-3-ethylbenzoic Acid Suppliers

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(CAS:741698-92-0)4-Bromo-3-ethylbenzoic Acid
Order Number:A941202
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:37
Price ($):644.0
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4-Bromo-3-ethylbenzoic Acid Related Literature

Additional information on 4-Bromo-3-ethylbenzoic Acid

Introduction to 4-Bromo-3-ethylbenzoic Acid (CAS No. 741698-92-0)

4-Bromo-3-ethylbenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. With the CAS number 741698-92-0, this compound represents a derivative of benzoic acid, featuring both bromine and ethyl substituents, which contribute to its unique reactivity and utility in synthetic chemistry. The presence of these functional groups makes it a valuable intermediate in the development of various chemical entities, particularly in medicinal chemistry.

The compound’s molecular structure, characterized by a benzene ring substituted with a bromine atom at the 4-position and an ethyl group at the 3-position, imparts distinct electronic and steric properties. These features are particularly useful in designing molecules with tailored biological activities. In recent years, there has been a growing interest in exploring such benzoic acid derivatives for their potential roles in drug discovery and development. The bromine atom, for instance, can serve as a handle for further functionalization via cross-coupling reactions, while the ethyl group can influence the compound’s solubility and metabolic stability.

One of the most compelling aspects of 4-bromo-3-ethylbenzoic acid is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways. For example, studies have demonstrated its applicability in generating derivatives with anti-inflammatory and antimicrobial properties. The benzoic acid core is well-documented for its role in many bioactive molecules, and modifications at specific positions can fine-tune the desired pharmacological effects.

In the realm of medicinal chemistry, the introduction of halogenated aromatic compounds like 4-bromo-3-ethylbenzoic acid has opened new avenues for drug design. The bromine substituent, in particular, is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl structures found in numerous therapeutic agents. Additionally, the ethyl group can enhance lipophilicity, a critical parameter for drug absorption and distribution. These characteristics make 4-bromo-3-ethylbenzoic acid a cornerstone in synthetic strategies aimed at creating next-generation pharmaceuticals.

Recent advancements in computational chemistry have further highlighted the importance of 4-bromo-3-ethylbenzoic acid as a scaffold for virtual screening and drug design. Molecular modeling studies have shown that derivatives of this compound can interact with specific protein targets, offering insights into their potential therapeutic applications. For instance, modifications at the 4-bromo position have been explored to enhance binding affinity to enzymes involved in metabolic disorders. Such computational approaches complement traditional experimental methods, accelerating the discovery process.

The synthesis of 4-bromo-3-ethylbenzoic acid itself is an intriguing challenge that has been addressed through various methodologies. One common approach involves the bromination of ethyl-substituted benzoic acid precursors followed by selective functional group manipulation. These synthetic routes highlight the compound’s accessibility and scalability, which are crucial factors for industrial applications. Moreover, green chemistry principles have been increasingly integrated into these processes, minimizing waste and improving sustainability.

From a broader perspective, the study of 4-bromo-3-ethylbenzoic acid contributes to our understanding of structure-activity relationships (SAR) in benzoic acid derivatives. By systematically varying substituents and studying their effects on biological activity, researchers can uncover new insights into molecular recognition processes. This knowledge is not only valuable for drug development but also extends to agrochemicals and material science, where similar principles are applied.

The versatility of 4-bromo-3-ethylbenzoic acid extends beyond pharmaceutical applications. It has been utilized in material science for developing organic electronic materials, where halogenated aromatic compounds exhibit desirable electronic properties. Additionally, its role as a precursor in polymer chemistry underscores its importance in creating advanced materials with tailored functionalities.

In conclusion,4-bromo-3-ethylbenzoic acid (CAS No. 741698-92-0) stands as a testament to the power of specialized organic compounds in driving innovation across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop novel therapeutics and advanced materials. As our understanding of molecular interactions deepens, compounds like this will continue to play pivotal roles in shaping the future of science and technology.

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(CAS:741698-92-0)4-Bromo-3-ethylbenzoic Acid
A941202
Purity:99%
Quantity:5g
Price ($):644.0
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